

Application Note: Quantification of Dicarboxylic Acids by LC-MS/MS

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Compound of Interest

Compound Name: Dodecanedioic Acid-13C12

CAS No.: 1173019-20-9

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Introduction

Dicarboxylic acids (DCAs) are a class of organic molecules containing two carboxylic acid functional groups. They are key intermediates in various metabolic pathways, including fatty acid oxidation and the tricarboxylic acid (TCA) cycle.[1][2] The accurate quantification of DCAs in biological matrices such as plasma, serum, and urine is crucial for the study of metabolic disorders, biomarker discovery, and monitoring disease progression.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for DCA analysis due to its high sensitivity, selectivity, and throughput.[5]

This document provides detailed protocols for the quantification of dicarboxylic acids using LC-MS/MS, including methods with and without chemical derivatization.

Analytical Challenges and Strategies

The analysis of dicarboxylic acids by LC-MS/MS presents challenges due to their high polarity, which results in poor retention on conventional reversed-phase chromatography columns, and

inefficient ionization by electrospray ionization (ESI). To overcome these issues, two primary strategies are employed:

- **Derivatization:** Chemical derivatization is a common approach to decrease the polarity of DCAs and improve their ionization efficiency. Two effective methods are:
 - **Esterification:** This method involves converting the carboxylic acid groups into esters, typically using butanolic HCl to form dibutyl esters. This derivatization enhances chromatographic retention and allows for sensitive detection in positive ion mode ESI.[3][4]
 - **Charge-Reversal Derivatization:** This technique utilizes reagents like phenylenediamine to introduce a readily ionizable group with a positive charge, significantly enhancing sensitivity.[6]
- **No Derivatization:** Direct analysis of underivatized DCAs is also possible, often employing specialized chromatography columns or mobile phase conditions to achieve sufficient retention and separation.[7]

Experimental Protocols

This section details the methodologies for the quantification of dicarboxylic acids in biological samples using LC-MS/MS.

Protocol 1: Quantification of Dicarboxylic Acids by Esterification

This protocol is particularly suitable for the high-throughput analysis of short-chain dicarboxylic acids like methylmalonic acid (MMA) and its isomer succinic acid.[3][4]

1. Sample Preparation

- **Aliquoting:** To a 1.5 mL microcentrifuge tube, add 100 μ L of serum, plasma, or urine.
- **Internal Standard Spiking:** Add the internal standard solution (e.g., deuterated MMA) to each sample, calibrator, and quality control sample.

- Extraction: Add 500 μL of methyl-tert-butyl ether (MTBE) to each tube. Vortex vigorously for 1 minute.
- Centrifugation: Centrifuge the tubes at 13,000 x g for 5 minutes.
- Solvent Transfer: Transfer the upper organic layer to a new clean tube.
- Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
- Derivatization: Add 100 μL of 3 M butanolic HCl to the dried extract. Seal the tubes and incubate at 65°C for 20 minutes to form the dibutyl esters.
- Final Evaporation: Evaporate the butanolic HCl to dryness under a stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μL of a suitable mobile phase mixture (e.g., 80:20 Water:Methanol). Vortex to mix and transfer to an autosampler vial.

2. LC-MS/MS Conditions

- LC System: UHPLC system
- Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μm)
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Methanol with 0.1% Formic Acid
- Gradient: A rapid gradient can be employed, starting at a low percentage of organic phase and ramping up to elute the derivatized analytes.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode

- Detection Mode: Multiple Reaction Monitoring (MRM)

Protocol 2: Quantification of Dicarboxylic Acids by Charge-Reversal Derivatization

This method offers enhanced sensitivity for a broader range of carboxylic acid-containing metabolites.[6]

1. Sample Preparation

- Protein Precipitation: For plasma or serum samples, perform protein precipitation by adding 3 volumes of cold acetonitrile containing internal standards. For urine samples, a dilution step may be sufficient.[8][9]
- Centrifugation: Vortex the samples and then centrifuge to pellet the precipitated proteins.
- Supernatant Transfer: Transfer the supernatant to a new tube.
- Derivatization: Add the derivatization reagent (e.g., phenylenediamine-based reagent) and a coupling agent. The reaction can be catalyzed by a base such as N,N-Diisopropylethylamine (DIPEA). Incubate the mixture at 60°C for 30 minutes.
- Reaction Quenching: Stop the reaction by adding a small volume of formic acid.
- Final Centrifugation: Centrifuge the sample to pellet any precipitates.
- Transfer: Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions

- LC System: UHPLC system
- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid

- Gradient: A suitable gradient starting with a low percentage of organic phase, ramping up to elute the derivatized analytes, followed by a wash and re-equilibration step.
- Flow Rate: 0.3 - 0.4 mL/min
- Injection Volume: 2-5 μ L
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Source: ESI in positive ion mode
- Detection Mode: MRM

Quantitative Data Summary

The following tables summarize the quantitative performance data for the LC-MS/MS analysis of various dicarboxylic acids.

Table 1: Quantitative Performance for Methylmalonic Acid (MMA) Analysis

Parameter	Value	Reference
Linearity	Up to 150 μ mol/L	[3][4]
Limit of Quantification (LOQ)	0.1 μ mol/L	[3][4]
Limit of Detection (LOD)	0.05 μ mol/L	[3][4]
Imprecision	$\leq 7.5\%$	[3][4]

Table 2: Quantitative Performance for TCA Cycle Intermediates (including Succinic Acid)

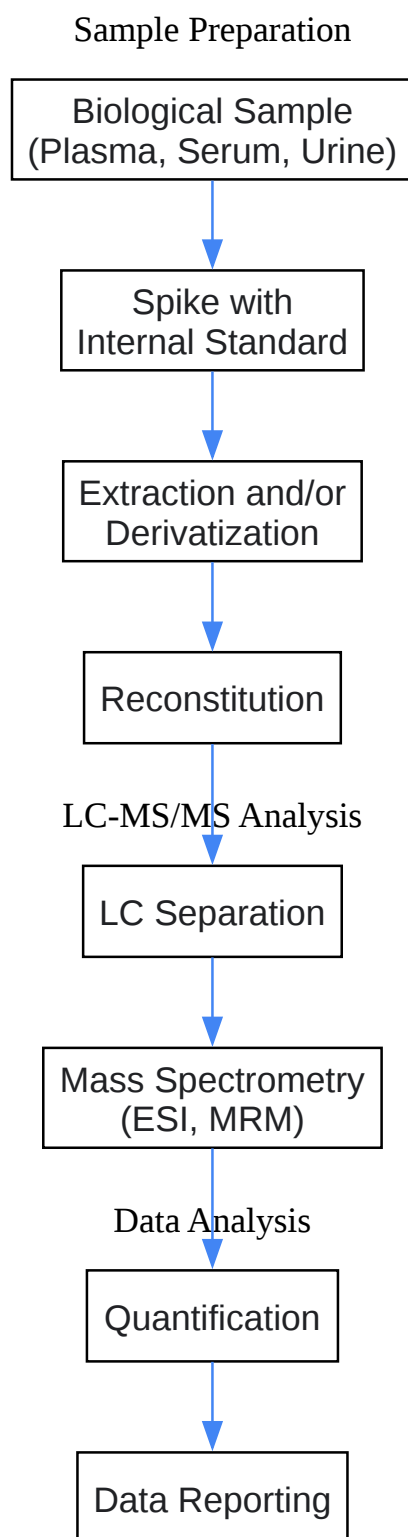
Analyte	Linearity (r^2)	LOD (nM)	LOQ (nM)	Reference
Succinic Acid	>0.9998	<60	Not specified	[10][11]
Fumaric Acid	>0.9998	>60	Not specified	[10][11]
Malic Acid	>0.9998	<60	Not specified	[10][11]

Table 3: Quantitative Performance for Various Dicarboxylic Acids with Phenylendiamine Derivatization

Analyte	Linearity (ng/mL)	LOD (ng/mL)	Reference
Dicarboxylic Acids	0.1 - 10,000	as low as 0.01	[12]

Visualizations

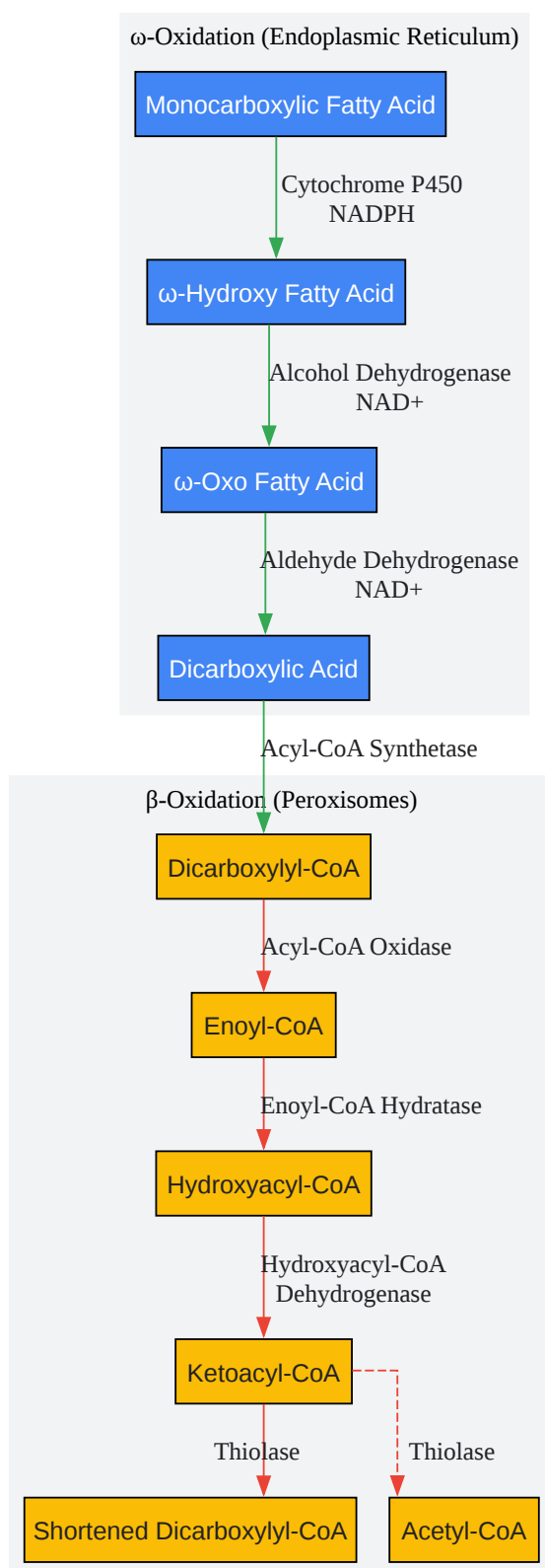
Experimental Workflow



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Caption: General workflow for dicarboxylic acid quantification by LC-MS/MS.

Dicarboxylic Acid Metabolism



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